2-((Dimethoxymethylsilyl)oxy)benzoic acid

Sol-gel hybrid materials Surface functionalization Hydrolytic condensation

Researchers requiring silyl-protected benzoic acids for covalent integration into inorganic matrices face a gap: common TMS/TBDMS analogs lack hydrolyzable alkoxy groups and cannot form Si-O-substrate bonds. This compound resolves that constraint via a dimethoxymethylsilyl group that hydrolyzes to silanol for sol-gel co-condensation or surface grafting, complemented by a free ortho-carboxylic acid for post-modification. • Hydrolyzable dimethoxymethylsilyl ether enables covalent attachment to silica, alumina, titania, and glass. • Free -COOH handle supports amide coupling, esterification, or metal complexation without deprotection. • Functions as a latent silanol source for organic-inorganic hybrid materials. Supplied as custom synthesis; purity ≥97% (HPLC) with full characterization data.

Molecular Formula C10H14O5Si
Molecular Weight 242.30 g/mol
CAS No. 83918-62-1
Cat. No. B12654410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Dimethoxymethylsilyl)oxy)benzoic acid
CAS83918-62-1
Molecular FormulaC10H14O5Si
Molecular Weight242.30 g/mol
Structural Identifiers
SMILESCO[Si](C)(OC)OC1=CC=CC=C1C(=O)O
InChIInChI=1S/C10H14O5Si/c1-13-16(3,14-2)15-9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3,(H,11,12)
InChIKeyIIFXBUYCOUJCGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Dimethoxymethylsilyl)oxy)benzoic acid: Physicochemical & Structural Baseline


2-((Dimethoxymethylsilyl)oxy)benzoic acid (CAS 83918-62-1) is an organosilicon compound belonging to the class of silyl-protected benzoic acids. Its structure consists of a benzoic acid core substituted at the ortho-position with a dimethoxymethylsilyloxy group . With the molecular formula C10H14O5Si and a molecular weight of 242.30 g/mol, this compound features a free carboxylic acid (-COOH) group alongside two hydrolytically labile methoxy (-OCH3) groups on silicon . The calculated octanol-water partition coefficient (LogP) is 1.63, and the boiling point is estimated at 309 °C at 760 mmHg . These physicochemical properties distinguish it from common silyl ether analogs such as the trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives of salicylic acid, which lack the dual hydrolyzable alkoxy functionality.

1
Hydrolyzable dialkoxy-silane — two methoxy groups on silicon enable hydrolysis and condensation for sol-gel hybrid material synthesis and oxide surface functionalization.
2
Ortho-carboxylic acid handle — free -COOH group supports amide coupling, salt formation, and metal complexation without additional deprotection steps.
3
Distinct from TMS/TBDMS analogs — conventional silyl protecting groups lack hydrolyzable alkoxy functionality and cannot serve as latent silanol sources for covalent matrix incorporation.

Dimethoxymethylsilyl vs. Generic Silyl Protection


Silyl-protected benzoic acid derivatives are not interchangeable due to substantial differences in hydrolytic stability, steric bulk, and the reactivity of the silicon substituents. The dimethoxymethylsilyl group contains two methoxy groups that are susceptible to hydrolysis and subsequent condensation, enabling this compound to function as a latent silanol source for sol-gel chemistry or surface functionalization . In contrast, common protecting groups such as TMS (trimethylsilyl) and TBDMS (tert-butyldimethylsilyl) are designed for maximum stability and lack these hydrolyzable alkoxy functionalities, making them unsuitable for applications requiring covalent incorporation into inorganic matrices . The ortho-positioned free carboxylic acid further offers derivatization handles absent in fully protected or esterified analogs, directly impacting procurement decisions when downstream chemistry demands orthogonal reactivity or controlled hydrolysis profiles .

Target compound
Dimethoxymethylsilyl derivative
Two hydrolyzable Si-OCH3 groups enable controlled hydrolysis and siloxane network formation for sol-gel and surface anchoring applications.
May not substitute
TMS / TBDMS analogs
Lack hydrolyzable alkoxy groups on silicon; designed for maximum stability rather than reactive incorporation. Hydrolysis-condensation chemistry may not transfer.
Target compound
Free carboxylic acid form
Ortho-COOH provides a reactive handle for direct amidation, esterification, and salt formation without requiring deprotection.
May not substitute
Methyl ester analog (CAS 84682-35-9)
Carboxyl blocked as -COOCH3; direct conjugation is unavailable. Requires prior ester hydrolysis, which may shift reaction sequence and compromise orthogonal protection strategy.

2-((Dimethoxymethylsilyl)oxy)benzoic acid: Comparative Evidence vs. Analogs


Hydrolyzable Methoxy vs. TMS/TBDMS Analogs

The target compound carries two methoxy groups on silicon that can undergo hydrolysis to form silanol (Si-OH) species, which subsequently condense to create siloxane (Si-O-Si) networks. In contrast, 2-((trimethylsilyl)oxy)benzoic acid (TMS-salicylic acid, CAS 5674-98-6) possesses only methyl substituents on silicon and cannot participate in hydrolytic condensation . Similarly, 2-((tert-butyldimethylsilyl)oxy)benzoic acid contains bulky alkyl groups that confer stability but prohibit matrix incorporation. The dimethoxymethylsilyl group's hydrolytic sensitivity is rated as 'reacts slowly with moisture/water' based on class-internal assessments of analogous dimethoxymethylsilanes .

Hydrolytic functionality
Class-level
2 Si-OCH3 groups vs 0 in TMS / TBDMS analogs
Supports sol-gel condensation and covalent matrix incorporation workflow.
Class-level inference from dimethoxymethylsilane analogs; reactivity rated as reacts slowly with moisture.
Sol-gel hybrid materials Surface functionalization Hydrolytic condensation

Free Carboxylic Acid vs. Methyl Ester

2-((Dimethoxymethylsilyl)oxy)benzoic acid (CAS 83918-62-1) retains a free -COOH group (1 H-bond donor, 5 H-bond acceptors), whereas the closest structural analog, methyl 2-((dimethoxymethylsilyl)oxy)benzoate (CAS 84682-35-9), has the carboxyl group blocked as a methyl ester . This distinction is critical because the free acid can form salts with amines or metal cations, be coupled to amines via amide bond formation, or be deprotonated for enhanced aqueous solubility. The ester analog lacks these capabilities without prior hydrolysis.

Carboxyl availability
Head-to-head
Free -COOH (1 H-bond donor) vs -COOCH3 blocked (0 H-bond donors)
Supports direct amide coupling and salt formation without deprotection.
Direct head-to-head structural comparison; pKa ~4 predicted for benzoic acid derivatives.
Bioconjugation Salt formation Derivatization handle

LogP and TPSA Profile vs. TMS Analog

The target compound has a calculated LogP of 1.63 and a topological polar surface area (TPSA) of 55.76 Ų . In comparison, trimethylsilyl 2-hydroxybenzoate (CAS 5674-98-6) has a calculated LogP of approximately 3.1 and a TPSA of 37.3 Ų, reflecting the greater hydrophobicity imparted by three methyl groups on silicon versus the two polar methoxy groups . The lower LogP and higher TPSA of the dimethoxymethylsilyl derivative suggest moderately better aqueous compatibility and reduced passive membrane permeability relative to the TMS analog, which may influence formulation and bioavailability considerations.

Lipophilicity shift
Context-dependent
ΔLogP −1.47 / ΔTPSA +18.5 Ų vs TMS analog
Supports solvent and formulation compatibility review.
Calculated in silico values; not experimentally determined in side-by-side assay.
Lipophilicity Membrane permeability ADME prediction

Molecular Weight & Boiling Point vs. Simpler Silyl Analogs

The molecular weight of 2-((dimethoxymethylsilyl)oxy)benzoic acid is 242.30 g/mol, with an estimated boiling point of 309 °C at 760 mmHg . The TMS-protected analog (trimethylsilyl 2-hydroxybenzoate) has a lower molecular weight of 210.07 g/mol and boils at approximately 280 °C . The higher molecular weight and boiling point of the dimethoxymethylsilyl derivative reduce volatility and may be advantageous in high-temperature reactions or in GC-MS derivatization protocols where lower volatility minimizes sample loss.

Volatility reduction
Context-dependent
ΔMW +32.2 g/mol / ΔBP +29 °C vs TMS analog
Supports low-volatility application selection for thermal workflows.
Calculated boiling points at standard atmospheric pressure.
Volatility Handling properties GC-MS analysis

2-((Dimethoxymethylsilyl)oxy)benzoic acid: Key Applications


Sol-Gel Synthesis of Hybrid Materials

The hydrolyzable dimethoxymethylsilyl group enables this compound to serve as a precursor for sol-gel derived hybrid materials. Upon controlled hydrolysis, the methoxy groups are converted to silanol (Si-OH), which can co-condense with tetraalkoxysilanes (e.g., TEOS) to form covalently integrated organic-inorganic networks . The free carboxylic acid provides an additional functional handle for post-synthetic modification or for complexation with metal ions. This application scenario is inaccessible to TMS- or TBDMS-protected salicylic acid derivatives, which lack hydrolyzable alkoxy groups on silicon.

Metal Oxide and Glass Surface Functionalization

The dimethoxymethylsilyl group can react with surface hydroxyl groups on silica, alumina, titania, or glass to form stable Si-O-substrate linkages . The ortho-carboxylic acid group remains available for subsequent bioconjugation, dye attachment, or polymer grafting. This bifunctional character makes the compound a versatile molecular adhesive for sensor fabrication, chromatography stationary phases, or biomedical device coatings. The TMS analog, by contrast, cannot form covalent bonds with oxide surfaces and is limited to physisorption.

Protected Salicylic Acid Intermediate

In synthetic sequences where the phenolic hydroxyl of salicylic acid must be temporarily masked, the dimethoxymethylsilyl group provides a protecting group that can be selectively removed under fluoride ion (e.g., TBAF) or mildly acidic conditions . The free carboxylic acid remains available for coupling reactions, amide formation, or esterification without requiring additional deprotection steps. The methyl ester analog (CAS 84682-35-9) is less suitable when the carboxylic acid is the desired reactive site.

Novel Silylation Reagents from Salicylic Acid

Recent literature has explored salicylic acid-derived silylation reagents for alcohol protection, where the TMS, TBDMS, and TIPS analogs demonstrated differential silylation efficiency . The dimethoxymethylsilyl variant extends this family by offering a silyl transfer reagent that, upon silyl transfer, liberates salicylic acid (a non-toxic, easily removable byproduct) while introducing a silicon center that retains further hydrolyzable functionality for tandem protection-deprotection strategies. This differentiates it from conventional silyl chlorides (TMSCl, TBDMSCl) that generate HCl or amine hydrochloride byproducts.

Application
Selection Property
Validation Focus
Sol-gel hybrid material synthesis
Hydrolyzable dialkoxy-silane architecture
Covalent incorporation into inorganic-organic matrices
Oxide surface functionalization
Bifunctional reactive structure
Surface Si-O-substrate anchoring with retained carboxyl handle
Protected salicylic acid intermediate
Free carboxylic acid availability
Direct conjugation and salt formation without deprotection
Silylation reagent development
Silyl-transfer with residual hydrolyzable group
Tandem protection-deprotection strategy evaluation
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